N-methyl-1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methanamine
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Overview
Description
METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE is a complex organic compound that features a benzodiazole core linked to a butyl chain with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenoxy)benzylamine hydrochloride
- N-Methyl-4-phenoxy-2-phenyl-1-butanamine hydrochloride
- Fluoxetine hydrochloride (Prozac®)
Uniqueness
METHYL({1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINE is unique due to its specific structural features, such as the benzodiazole core and the methoxyphenyl group. These features may confer unique biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C20H25N3O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-methyl-1-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methanamine |
InChI |
InChI=1S/C20H25N3O/c1-16-9-11-17(12-10-16)24-14-6-5-13-23-19-8-4-3-7-18(19)22-20(23)15-21-2/h3-4,7-12,21H,5-6,13-15H2,1-2H3 |
InChI Key |
FMXDDVOVQJJMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC |
Origin of Product |
United States |
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